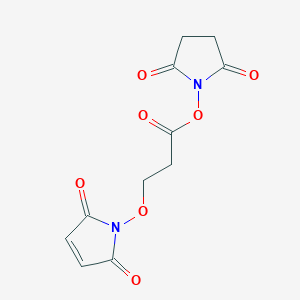
2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)propanoate is a compound with significant applications in various scientific fields. It is known for its role as a linker in antibody-drug conjugates (ADCs), which are used in targeted cancer therapies . The compound’s structure allows it to form stable bonds with both amine and thiol groups, making it a versatile tool in bioconjugation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)propanoate typically involves the reaction of N-hydroxysuccinimide (NHS) with maleimide derivatives. The reaction is carried out under mild conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the NHS ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in solid form, with a white to off-white appearance .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)propanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group can react with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group can react with thiol groups to form thioether bonds.
Common Reagents and Conditions
Primary Amines: Used in substitution reactions to form amide bonds.
Thiols: Used in addition reactions to form thioether bonds.
Bases: Such as triethylamine, used to facilitate the reactions.
Major Products Formed
Amide Bonds: Formed from the reaction with primary amines.
Thioether Bonds: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)propanoate is widely used in scientific research, particularly in the following areas:
Chemistry: As a linker in the synthesis of complex molecules.
Biology: In bioconjugation techniques to label proteins and other biomolecules.
Medicine: In the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Used in the production of specialized reagents and materials for research and development.
Wirkmechanismus
The compound exerts its effects through its ability to form stable bonds with both amine and thiol groups. This dual reactivity allows it to act as a versatile linker in bioconjugation. The NHS ester group reacts with primary amines to form amide bonds, while the maleimide group reacts with thiols to form thioether bonds . These reactions are crucial in the formation of stable and functional bioconjugates used in various applications .
Vergleich Mit ähnlichen Verbindungen
2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)propanoate is unique due to its dual reactivity with both amine and thiol groups. Similar compounds include:
N-Hydroxysuccinimide (NHS) Esters: React primarily with amines.
Maleimide Derivatives: React primarily with thiols.
The combination of these two reactive groups in a single molecule makes this compound particularly valuable in bioconjugation applications .
Eigenschaften
Molekularformel |
C11H10N2O7 |
|---|---|
Molekulargewicht |
282.21 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2,5-dioxopyrrol-1-yl)oxypropanoate |
InChI |
InChI=1S/C11H10N2O7/c14-7-1-2-8(15)12(7)19-6-5-11(18)20-13-9(16)3-4-10(13)17/h1-2H,3-6H2 |
InChI-Schlüssel |
CFJUFBPBCWSJAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCON2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


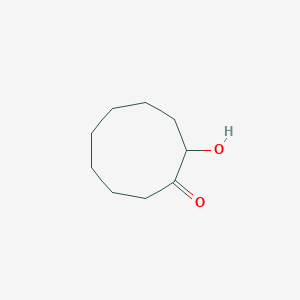





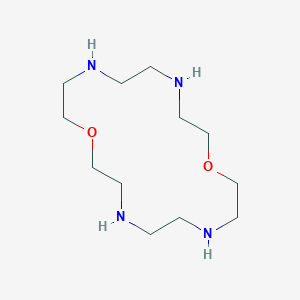
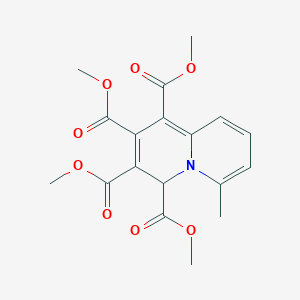
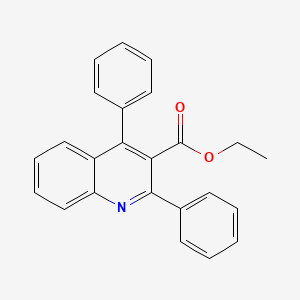

![1,3-Dimethylbicyclo[1.1.0]butane](/img/structure/B14752498.png)
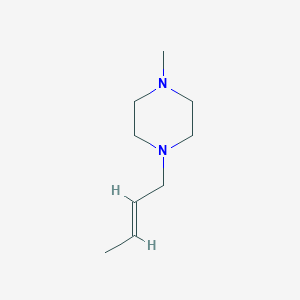
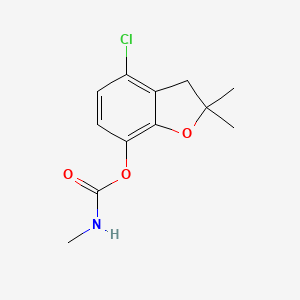
![1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14752523.png)
